MK-4827 (R-enantiomer) MK-4827 (R-enantiomer) 2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has R-configuration. It is a potent PARP1 inhibitor with IC50 of 2.4 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 1038915-58-0
VCID: VC0537250
InChI: InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1
SMILES: C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol

MK-4827 (R-enantiomer)

CAS No.: 1038915-58-0

Cat. No.: VC0537250

Molecular Formula: C19H20N4O

Molecular Weight: 320.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK-4827 (R-enantiomer) - 1038915-58-0

Specification

CAS No. 1038915-58-0
Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
IUPAC Name 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Standard InChI InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1
Standard InChI Key PCHKPVIQAHNQLW-AWEZNQCLSA-N
Isomeric SMILES C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Canonical SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Attributes

Molecular Architecture

MK-4827 (R-enantiomer) possesses the systematic name 2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, with a molecular formula of C<sub>19</sub>H<sub>20</sub>N<sub>4</sub>O and a molecular weight of 320.39 g/mol . The compound’s stereochemistry arises from the R-configuration at the piperidine ring’s third carbon, contrasting with the S-configuration in the clinically developed enantiomer. The canonical SMILES notation (O=C(C1=CC=CC2=CN(C3=CC=C([C@@H]4CNCCC4)C=C3)N=C12)N) explicitly defines this chiral center .

Physicochemical Properties

Key physicochemical characteristics include:

PropertyValueSource
CAS Registry Number1038915-58-0
Solubility in DMSO≥32 mg/mL (99.88 mM)
Storage Conditions-20°C to -80°C
Purity Specifications≥95% (HPLC)

The compound’s lipophilicity (LogP 3.62) and topological polar surface area (72.94 Ų) suggest moderate membrane permeability and oral bioavailability potential.

Mechanism of Action and Target Engagement

PARP Inhibition Dynamics

MK-4827 (R-enantiomer) exhibits nanomolar affinity for PARP1 (IC<sub>50</sub> = 2.4 nM) , competitively inhibiting the enzyme’s catalytic domain. PARP1 facilitates single-strand DNA repair through base excision repair (BER) pathways. Inhibition induces synthetic lethality in BRCA1/2-deficient cells by preventing repair of simultaneous double-strand breaks .

Enantioselective Pharmacodynamics

Comparative studies with the S-enantiomer reveal distinct cellular behaviors:

  • PARylation Inhibition:
    R-enantiomer EC<sub>50</sub> = 30 nM vs. S-enantiomer EC<sub>50</sub> = 4.0 nM

  • Cytotoxicity in BRCA1-HeLa:
    R-enantiomer CC<sub>50</sub> = 470 nM vs. S-enantiomer CC<sub>50</sub> = 34 nM

This 7- to 14-fold potency difference in cellular assays motivated clinical development of the S-enantiomer despite comparable biochemical PARP1 affinity .

Preclinical Pharmacokinetic Profile

Metabolic Stability

Species-dependent metabolic clearance patterns emerged from microsomal studies:

SpeciesClint (μL/min/mg protein)
Rat LiverR: 4; S: 3
Human LiverR: 4; S: 3

Data from demonstrate conserved metabolic rates across species, with minimal enantiomeric differentiation in human systems.

Plasma Pharmacokinetics

In vivo rodent studies (unpublished, cited in ) indicated:

  • Terminal half-life: ~36 hours

  • Oral bioavailability: >50%

  • Linear dose-exposure relationship up to 400 mg/kg

Clinical Translation and Trial Insights

Phase I Dose-Escalation Findings

The first-in-human trial (NCT00749502) enrolled 100 patients with advanced solid tumors :

ParameterResult
Maximum Tolerated Dose300 mg/day
Dose-Limiting ToxicityGrade 4 thrombocytopenia
Objective Response Rate40% in BRCA+ ovarian cancer

Notably, 8/20 (40%) BRCA-mutated ovarian cancer patients achieved RECIST partial responses , validating PARP inhibition as a therapeutic strategy.

Enantiomeric Comparative Analysis

Rationale for S-Enantiomer Selection

Despite nearly identical PARP1 affinity:

ParameterR-EnantiomerS-Enantiomer (Niraparib)
Cellular Potency (CC50)470 nM34 nM
Human Metabolic Clearance4 μL/min/mgP3 μL/min/mgP

The 14-fold cellular potency advantage drove selection of the S-enantiomer for clinical development .

Implications for Drug Design

This enantiomeric divergence highlights the critical role of:

  • Cellular permeability differences

  • Intracellular drug accumulation dynamics

  • Target residence time variations

Molecular modeling suggests the S-configuration improves interactions with PARP1’s helical domain .

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